molecular formula C9H15Cl2N3 B1379473 2-(Piperidin-4-yl)pyrazine dihydrochloride CAS No. 1803582-75-3

2-(Piperidin-4-yl)pyrazine dihydrochloride

Cat. No.: B1379473
CAS No.: 1803582-75-3
M. Wt: 236.14 g/mol
InChI Key: RBBQNVAIDIVRIL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)pyrazine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Piperidin-4-yl)pyrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Piperidin-4-yl)pyrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)pyrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBQNVAIDIVRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-75-3
Record name 2-(piperidin-4-yl)pyrazine dihydrochloride
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Foundational & Exploratory

Chemical Properties and Stability of Pyrazine-Piperidine Hybrid Structures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and stability profiles of Pyrazine-Piperidine hybrid structures , a privileged scaffold in medicinal chemistry utilized for GPCR ligands (e.g., antipsychotics) and kinase inhibitors.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

The pyrazine-piperidine hybrid is a "push-pull" electronic system where the electron-rich piperidine amine donates density into the electron-deficient pyrazine ring. This interaction fundamentally alters the basicity, lipophilicity, and metabolic profile of the parent heterocycles.

  • Core Advantage: The pyrazine ring lowers the pKa of the piperidine nitrogen (typically from ~11 to ~7–8), improving oral bioavailability and reducing hERG channel liability compared to phenyl-piperidine analogs.

  • Primary Liability: The piperidine ring remains a metabolic hotspot for CYP450-mediated

    
    -carbon hydroxylation and N-oxidation.
    

Structural & Electronic Fundamentals

The "Push-Pull" Electronic System

Unlike a standard aliphatic amine, the nitrogen atom linking the piperidine to the pyrazine (N1) is part of a vinylogous amidine system. The pyrazine ring acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

  • Basicity Modulation:

    • Piperidine (free): pKa

      
       11.0 (Strong base, fully ionized at physiological pH).
      
    • 1-(Pyrazin-2-yl)piperidine: pKa

      
       7.5 – 8.5.
      
    • Mechanism:[1][2] The lone pair on the piperidine nitrogen delocalizes into the

      
      -system of the pyrazine ring. This reduces the electron density available for protonation, bringing the pKa closer to physiological pH (7.4). This is critical for ensuring a balance between solubility (ionized form) and membrane permeability (neutral form).
      
Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The pyrazine substituent at the N1 position prefers an equatorial orientation to minimize 1,3-diaxial steric interactions with the C3/C5 protons of the piperidine ring.

  • Steric Penalty: Substituents at the C2/C6 positions of the piperidine ring introduce significant allylic strain (

    
     strain) with the pyrazine ring, often forcing the piperidine into a twisted boat conformation or locking the rotameric bond, which can impact target binding kinetics.
    

Synthesis Strategies

Two primary methodologies dominate the construction of this scaffold: Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Amination .
Comparative Analysis of Synthetic Routes
FeatureMethod A:

Method B: Buchwald-Hartwig
Substrate 2-Chloropyrazine (activated)2-Chloropyrazine (unactivated/hindered)
Reagents Base (

or DIPEA), Polar Solvent
Pd catalyst, Ligand (e.g., RuPhos), Strong Base
Conditions High Heat (100–150°C) or MicrowaveMild Heat (60–100°C)
Scope Best for electron-poor pyrazinesEssential for electron-rich or substituted pyrazines
Scalability High (Process friendly)Moderate (Cost of catalyst)
Visualization: Synthesis Pathways

SynthesisPathways SM1 2-Chloropyrazine MethodA Method A: SNAr (K2CO3, DMSO, 120°C) SM1->MethodA MethodB Method B: Pd-Catalysis (Pd2(dba)3, RuPhos, NaOtBu) SM1->MethodB SM2 Piperidine SM2->MethodA SM2->MethodB Product 2-(Piperidin-1-yl)pyrazine MethodA->Product  Yield: >85%  (High Atom Economy) MethodB->Product  Yield: 70-90%  (Broad Scope)

Caption: Dual synthetic pathways for accessing the pyrazine-piperidine scaffold. SNAr is preferred for simple substrates; Pd-catalysis is required when the pyrazine ring bears electron-donating groups.

Stability & Reactivity Profile

Chemical Stability (Hydrolysis & Oxidation)
  • Hydrolytic Stability: The C-N bond connecting the pyrazine and piperidine is an aniline-like bond, not an amide. It is extremely stable to hydrolysis under both acidic (pH 1) and basic (pH 14) conditions. It does not cleave in plasma.

  • Oxidative Stability: The scaffold is susceptible to N-oxidation by strong oxidants (e.g., m-CPBA, peroxides). In formulation, excipients containing peroxides (like PEG) can degrade the drug substance to the N-oxide.

Metabolic Stability (CYP450 Hotspots)

The primary clearance mechanism for these hybrids is oxidative metabolism.

  • N-Oxidation: The pyrazine nitrogens are electron-deficient and less prone to oxidation. However, the piperidine nitrogen, despite delocalization, can still undergo N-oxidation.

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the piperidine nitrogen (C2/C6) are the most labile sites. CYP450 enzymes hydroxylate this position, leading to an unstable hemiaminal which collapses to a lactam or causes ring opening.
    
Visualization: Metabolic Liability Map

MetabolicMap Parent Pyrazine-Piperidine Hybrid N_Oxide Metabolite 1: Piperidine N-Oxide (Minor) Parent->N_Oxide  FMO / CYP Alpha_OH Metabolite 2: α-Hydroxy Piperidine (Unstable Hemiaminal) Parent->Alpha_OH  CYP450 (3A4/2D6) Lactam Metabolite 3: Piperidin-2-one (Lactam) (Major Stable Metabolite) Alpha_OH->Lactam  Oxidation (-2H) RingOpen Metabolite 4: Ring Opened Aldehyde Alpha_OH->RingOpen  Hydrolysis

Caption: Primary metabolic pathways. The conversion to the lactam via alpha-hydroxylation is the dominant clearance route in liver microsomes.

Experimental Protocols

Protocol A: Synthesis via (Standard Operating Procedure)

Objective: Synthesis of 2-(piperidin-1-yl)pyrazine on gram scale.

  • Reagents: 2-Chloropyrazine (1.0 equiv), Piperidine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Concentration: 0.5 M.

  • Procedure:

    • Charge a reaction flask with 2-chloropyrazine and

      
       in DMSO.
      
    • Add piperidine dropwise at room temperature (exothermic).

    • Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for disappearance of chloride.

    • Workup: Cool to RT, dilute with water (5x volume), and extract with Ethyl Acetate (3x).

    • Purification: Wash organics with brine, dry over

      
      . If necessary, purify via flash chromatography (Hexane/EtOAc).
      
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and half-life (

).[3]
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compound: 1

    
    M final concentration (from 10 mM DMSO stock).
    
  • Cofactor: NADPH regenerating system (1 mM).

  • Workflow:

    • Pre-incubate HLM and compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

References

  • Synthesis of N-Heterocycles: Reilly, S. W., & Mach, R. H. (2016).[4][5] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

  • Metabolic Stability: Kalgutkar, A. S., et al. (2005).[1][6][7] Metabolism-Guided Drug Design: Pharmacokinetics and Safety Implications. Chemical Research in Toxicology, 18(6), 913-939. (General principles applied to piperidine hotspots).

  • Conformational Analysis: Rincón, D. A., et al.[8] (2025).[6][7][8][9] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.[8]

  • Basicity & pKa: Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Medicinal Chemistry Application: Zhang, L., et al.[6][8][10] (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8, 1614-1620.

Sources

Novel drug design using 2-(Piperidin-4-yl)pyrazine pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Piperidin-4-yl)pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguishing itself as a robust bioisostere for biphenyl and phenyl-piperidine systems. Unlike the ubiquitous piperazine-linked heterocycles, the C-C bond connection between the pyrazine and piperidine rings offers a unique rigidification of the exit vector, enhanced metabolic stability, and a distinct electrostatic profile.

This guide provides a comprehensive technical analysis of this pharmacophore, detailing high-fidelity synthetic routes, Structure-Activity Relationship (SAR) logic for GPCR and kinase targeting, and critical ADME-Tox considerations.

Structural Analysis & Physicochemical Properties[1][2][3][4]

The Core Architecture

The scaffold consists of an electron-deficient pyrazine ring attached at the C2 position to the C4 position of a saturated piperidine ring.

  • Vector Geometry : The C-C linkage creates a linear, rod-like extension, projecting substituents on the piperidine nitrogen (N1) approximately 6–7 Å away from the pyrazine core.

  • Basicity (pKa) :

    • Piperidine Nitrogen (N1): Highly basic (pKa ~10–11), serving as a primary cation-pi interaction point or salt-bridge former in receptor pockets.

    • Pyrazine Nitrogens (N1', N4'): Weakly basic (pKa ~0.6), acting as hydrogen bond acceptors (HBA) without incurring significant protonation penalties at physiological pH.

  • Lipophilicity (LogP) : The pyrazine ring lowers cLogP by approximately 1.0–1.5 units compared to a phenyl ring, significantly improving aqueous solubility and lowering non-specific binding.

Bioisosteric Utility

This scaffold is frequently employed to replace:

  • Biphenyls : To improve solubility and introduce H-bond acceptors.

  • 4-Phenylpiperidines : To reduce lipophilicity (LogD) and mitigate hERG liability by reducing the overall aromatic ring count (Ar).

Synthetic Protocols

The construction of the C-C bond between the electron-deficient pyrazine and the sterically hindered secondary alkyl center of piperidine is the rate-limiting step. We present three validated routes, prioritized by scalability and regiocontrol.

Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Preferred)

This is the industry-standard method for generating the 2-(piperidin-4-yl)pyrazine core with high yield and functional group tolerance.

Protocol:

  • Reagents : 2-Chloropyrazine (Electrophile) + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Nucleophile).

  • Catalyst System : Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos for sterically demanding substrates.

  • Base/Solvent : K₂CO₃ or Cs₂CO₃ (3 equiv) in 1,4-Dioxane/Water (4:1).

  • Conditions : 80–100°C for 4–12 hours under inert atmosphere (N₂/Ar).

Mechanism : The electron-deficient nature of 2-chloropyrazine facilitates rapid oxidative addition. The bulky ligands (dppf or SPhos) are crucial to promote transmetalation with the secondary alkyl boronate, which is prone to β-hydride elimination.

Route B: Minisci Radical Alkylation (Late-Stage Functionalization)

Useful for appending the piperidine ring directly onto complex pyrazine cores without pre-functionalization.

Protocol:

  • Reagents : Substituted Pyrazine + 1-Boc-piperidine-4-carboxylic acid.

  • Radical Source : Ammonium persulfate ((NH₄)₂S₂O₈) + Silver nitrate (AgNO₃, cat.).

  • Solvent : Aqueous H₂SO₄/DCM biphasic system or TFA/Water.

  • Conditions : 40–60°C. The carboxylic acid undergoes oxidative decarboxylation to generate the C4-piperidyl radical, which attacks the protonated pyrazine.

Synthetic Workflow Visualization

Synthesis_Workflow SM1 2-Chloropyrazine Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM1->Suzuki SM2 N-Boc-Piperidine-4-boronate SM2->Suzuki Inter1 N-Boc-2-(piperidin-4-yl)pyrazine Suzuki->Inter1 C-C Bond Formation Deprotect Acidic Deprotection (TFA or HCl) Inter1->Deprotect Core 2-(Piperidin-4-yl)pyrazine (Free Amine) Deprotect->Core Unmasking N1 Deriv Lead Optimization (Amides, Ureas, Carbamates) Core->Deriv SAR Expansion

Caption: Figure 1. Primary synthetic workflow utilizing Suzuki-Miyaura cross-coupling for scalable access to the core scaffold.

Medicinal Chemistry Strategy & SAR

Target Profiling: GPR119 Agonists

The 2-(piperidin-4-yl)pyrazine motif is a "super-scaffold" for GPR119 agonists (Type 2 Diabetes/Obesity targets).

  • Mechanism : The piperidine nitrogen is typically derivatized with a carbamate (e.g., tert-butyl or isopropyl) or a heteroaryl group (pyrimidine) to mimic the lipid mediators that activate GPR119.

  • Role of Pyrazine : It acts as a polar spacer that traverses the hydrophobic tunnel of the GPCR. The pyrazine nitrogens can form water-mediated H-bonds with residues like Arg2.64 or Glu6.53 (Ballesteros-Weinstein numbering).

Lead Optimization Logic

When optimizing this scaffold, follow this decision matrix:

  • Solubility Issues?

    • Action: Keep the pyrazine. Do not replace with phenyl.

    • Action: Introduce a methyl group at C3 of the pyrazine (steric twist) to break planarity and reduce crystal lattice energy.

  • hERG Liability?

    • Cause: Basic amine + Lipophilic tail = hERG blocker.

    • Action: Cap the piperidine nitrogen with a polar group (Urea, Sulfonamide) or reduce the lipophilicity of the pyrazine substituent.

    • Action: Add a fluorine atom to the piperidine ring (3-F or 4-F) to lower the pKa of the amine (if free) or alter the vector.

  • Metabolic Stability?

    • Vulnerability: Oxidation at the piperidine C2/C6 positions.

    • Action: Block metabolic "soft spots" by introducing gem-dimethyl groups or spiro-cycles at the piperidine C2/C6 positions.

SAR Decision Tree

SAR_Logic Root Lead: 2-(Piperidin-4-yl)pyrazine Potency Increase Potency Root->Potency ADME Improve ADME Root->ADME Selectivity Selectivity (vs hERG) Root->Selectivity N_Cap N1-Derivatization (Carbamates/Heterocycles) Potency->N_Cap Target Engagement Py_Sub Pyrazine C5/C6 Sub (Small alkyl/Halo) Potency->Py_Sub Fill Hydrophobic Pocket Polarity Lower LogP (Pyrazine Ns essential) ADME->Polarity Metab Block Oxidation (Gem-dimethyl on Piperidine) ADME->Metab pKa_Mod Reduce Basicity (EWG on N1) Selectivity->pKa_Mod

Caption: Figure 2.[1][2][3] Strategic decision tree for optimizing the 2-(piperidin-4-yl)pyrazine scaffold in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate

Validation: This protocol is adapted from standard Suzuki coupling procedures for electron-deficient heterocycles.

  • Charge : To a 250 mL round-bottom flask, add 2-chloropyrazine (1.14 g, 10.0 mmol), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (3.42 g, 11.0 mmol), and K₂CO₃ (4.14 g, 30.0 mmol).

  • Solvent : Add 1,4-dioxane (40 mL) and water (10 mL). Degas by bubbling nitrogen for 10 minutes.

  • Catalyst : Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).

  • Reaction : Heat to 90°C for 6 hours. Monitor by LC-MS (Target Mass: [M+H-tBu]+ = 208, [M+H]+ = 264).

  • Workup : Cool to RT. Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient 0-40%).

  • Yield : Expect 75–85% as a white/off-white solid.

Protocol 2: hERG Inhibition Assay (Fluorescence Polarization)

Rationale: Essential early screen due to the basic piperidine moiety.

  • Assay : Predictor hERG Fluorescence Polarization Assay (Invitrogen).

  • Tracer : Red-shifted fluorescent tracer displaced by hERG binders.

  • Readout : Decrease in polarization (mP) indicates binding.

  • Threshold : Compounds with IC₅₀ < 10 µM are flagged for patch-clamp verification.

References

  • Suzuki-Miyaura Coupling of Pyrazines : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • GPR119 Agonist Discovery : Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

  • Minisci Reaction on Pyrazines : Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[4] MedChemComm. Link

  • Scaffold Privileges : Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

  • Metabolic Stability of Piperidines : Obach, R. S. (2001). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological Reviews. Link

Sources

The Nitrogen Walk: Comparative Analysis of Pyrazine vs. Pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the "Nitrogen Scan"—the systematic replacement of carbon atoms with nitrogen in aromatic rings—is a pivotal strategy for optimizing physicochemical properties.[1] This guide provides a rigorous technical comparison between Pyridine (1-nitrogen) and Pyrazine (1,4-dinitrogen) scaffolds. While often treated as simple bioisosteres, their divergent electronic profiles necessitate distinct medicinal chemistry strategies regarding basicity modulation, metabolic liability (CYP vs. Aldehyde Oxidase), and synthetic functionalization.

Part 1: Electronic & Physicochemical Foundation

The transition from pyridine to pyrazine is not merely a structural change; it is an electronic step-down. The introduction of the second nitrogen atom in the 4-position dramatically alters the electrostatic potential surface (ESP) and basicity of the heterocycle.

Basicity and Ionization

The most critical differentiator is pKa. Pyridine is a moderate base, often protonated at physiological pH (7.4), whereas pyrazine is essentially neutral.

Table 1: Comparative Physicochemical Profile

PropertyPyridinePyrazineMedicinal Chemistry Implication
pKa (Conjugate Acid) ~5.2~0.6Pyrazine remains neutral at pH 7.4; Pyridine may exist as a cation, aiding solubility but risking hERG binding.
Dipole Moment (D) 2.20Pyrazine is non-polar due to symmetry (1,4-cancellation), affecting permeability and crystal packing.
LogP (Octanol/Water) 0.65-0.23Pyrazine lowers lipophilicity (LipE gain) compared to pyridine.
H-Bond Acceptors 1 (Strong)2 (Weak)Pyrazine offers two vectors but with reduced acceptor strength due to electron deficiency.
The hERG Liability Factor

A primary driver for switching from pyridine to pyrazine is the mitigation of hERG potassium channel inhibition. The hERG pharmacophore often requires a basic amine and a lipophilic aromatic tail.[2]

  • Mechanism: Pyridine (protonated) can interact via cation-

    
     interactions with Tyr652/Phe656 in the hERG pore.
    
  • Solution: Substituting pyridine with pyrazine effectively "de-basicifies" the core, removing the positive charge and significantly reducing hERG affinity while maintaining the aromatic vector.

Part 2: Metabolic Stability & Toxicology

The metabolic fates of these two scaffolds are distinct.[3] A common failure mode in "Nitrogen Scanning" is solving a CYP liability only to introduce an Aldehyde Oxidase (AO) liability.

The Oxidation Dichotomy
  • Pyridine (CYP450 Dominant): Pyridines are electron-rich enough to undergo N-oxidation or C-oxidation by Cytochrome P450 enzymes. N-oxides can be reactive metabolites or stable excretable products.

  • Pyrazine (AO Dominant): The electron-deficient nature of pyrazine activates the ring toward nucleophilic attack. Aldehyde Oxidase (AO), a cytosolic Molybdenum-cofactor enzyme, attacks the electron-deficient carbon alpha to the nitrogen (C2/C3).

Critical Insight: AO metabolism is species-dependent (Human > Monkey >> Rat/Dog). Preclinical data in rats often underestimates human clearance for pyrazines.

Visualization: Metabolic Decision Pathways

MetabolicPathways Start Scaffold Selection Pyridine Pyridine Scaffold Start->Pyridine Pyrazine Pyrazine Scaffold Start->Pyrazine CYP CYP450 Metabolism (Microsomal) Pyridine->CYP High Liability AO Aldehyde Oxidase (Cytosolic) Pyrazine->AO High Liability NOx N-Oxide / C-Hydroxylation CYP->NOx Strategy1 Block: F/Me at C2/C6 CYP->Strategy1 Mitigation Oxo 2-Oxopyrazine (Lactam formation) AO->Oxo Strategy2 Block: C2 Substitution AO->Strategy2 Mitigation

Figure 1: Divergent metabolic pathways. Pyridines are prone to oxidative metabolism via CYP450, while electron-deficient pyrazines are prime substrates for nucleophilic attack by Aldehyde Oxidase.

Part 3: Synthetic Accessibility & Protocols

Functionalizing the electron-deficient pyrazine ring is more challenging than pyridine due to resistance to electrophilic aromatic substitution (SEAr). Therefore, radical pathways and transition-metal cross-couplings are the standards.

Protocol: Innate C-H Functionalization (Minisci Reaction)

The Minisci reaction is the "gold standard" for appending alkyl groups to electron-deficient heterocycles without pre-functionalization (e.g., halogenation).

Application: Late-stage functionalization (LSF) to introduce metabolic blocking groups (e.g., tert-butyl, cyclopropyl) at the C2 position of pyrazine or C2/C4 of pyridine.

Self-Validating Experimental Protocol

Objective: Regioselective C2-alkylation of a pyrazine core using a carboxylic acid radical source.

Reagents:

  • Substrate: Pyrazine derivative (1.0 equiv)

  • Radical Source: Pivalic acid (or desired R-COOH) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)[4]
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Solvent: 1:1 DCM/Water (Biphasic system is critical for radical stability)

  • Acid: TFA (1.0 equiv) – Crucial for protonating the heterocycle to activate it toward nucleophilic radical attack.

Workflow:

  • Activation: Dissolve the pyrazine substrate in the DCM/Water mixture. Add TFA. Validation Point: Ensure pH < 3. Protonation increases the LUMO energy, making the ring susceptible to nucleophilic alkyl radicals.

  • Radical Generation: Add

    
     and the carboxylic acid.
    
  • Initiation: Heat to 40°C. Add Ammonium Persulfate portion-wise over 20 minutes. Causality: Portion-wise addition prevents the "radical quench" side reaction where radicals recombine rather than attacking the ring.

  • Monitoring: Monitor via LCMS. Look for the [M+R-H]+ peak.

  • Workup: Basify with saturated

    
     (neutralize TFA), extract with DCM, and purify via silica chromatography.
    

Why this works: The Ag(I)/Persulfate system performs an oxidative decarboxylation of the carboxylic acid, generating a nucleophilic alkyl radical (


). This radical attacks the most electron-deficient position of the protonated heterocycle.

Part 4: Strategic Decision Framework

When should a medicinal chemist switch from Pyridine to Pyrazine?

The Decision Matrix
  • Solubility Issues: If the lead is too lipophilic, switch to Pyrazine (lower logP).

  • hERG Toxicity: If the Pyridine basicity is causing channel binding, switch to Pyrazine (neutral).

  • Metabolic Hotspot: If the Pyridine is oxidizing at the Nitrogen (N-oxide), switch to Pyrazine (less prone to N-oxidation, but watch for AO).

Visualization: Scaffold Optimization Logic

ScaffoldLogic Problem Lead Compound Optimization Issue_hERG Issue: hERG Liability (Basic Amine) Problem->Issue_hERG Issue_Metab Issue: High Clearance (CYP N-Oxidation) Problem->Issue_Metab Issue_Sol Issue: Poor Solubility (High LogP) Problem->Issue_Sol Action_Pyrazine Switch to PYRAZINE Issue_hERG->Action_Pyrazine Issue_Metab->Action_Pyrazine Issue_Sol->Action_Pyrazine Result_hERG Effect: pKa drops ~5.0 -> 0.6 Protonation Eliminated Action_Pyrazine->Result_hERG Result_LogP Effect: LogP decreases (Polarity Increases) Action_Pyrazine->Result_LogP Check_AO WARNING: Check Aldehyde Oxidase Action_Pyrazine->Check_AO

Figure 2: Decision tree for scaffold hopping. The transition to pyrazine addresses basicity and lipophilicity but requires immediate screening for Aldehyde Oxidase susceptibility.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Chupakhin, O. N., et al. (1994). Nucleophilic aromatic substitution of hydrogen. Academic Press.
  • FDA AccessData . (2024). Drugs@FDA: FDA-Approved Drugs (Bortezomib, Pyrazinamide).[5] Link

Sources

Methodological & Application

Application Note: Protocol for Neutralizing 2-(Piperidin-4-yl)pyrazine Dihydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the technical protocol for converting 2-(Piperidin-4-yl)pyrazine dihydrochloride (salt form) into its free base form.

In drug discovery, this heterocyclic building block is frequently used in


 reactions, amide couplings, or reductive aminations. While the dihydrochloride salt is preferred for long-term storage due to its stability and crystallinity, the presence of acidic protons and chloride counter-ions can inhibit nucleophilic reactivity and degrade sensitive catalysts (e.g., Pd-catalysts in Buchwald-Hartwig couplings).

Core Objective: Isolate the free secondary amine with >98% purity and quantitative yield, ensuring the complete removal of hydrochloride species.

Chemical Analysis & Strategy

Physicochemical Properties

Understanding the


 landscape is critical for successful neutralization.
MoietyApprox.

(Conjugate Acid)
Protonation State at pH 7Target State (Free Base)
Piperidine Nitrogen

Protonated (

)
Neutral (

)
Pyrazine Nitrogen

Neutral (mostly)Neutral (

)
  • The Challenge: The piperidine ring is a highly basic secondary amine. To fully deprotonate it (shift equilibrium to the free base), the aqueous pH must be raised significantly above its

    
     (typically pH > 12.5).
    
  • Solubility Profile: The free base is moderately polar due to the pyrazine ring and the secondary amine. It exhibits high water solubility, making standard organic extraction (e.g., with diethyl ether) inefficient.

Strategic Approaches

We define three protocols based on scale and purity requirements:

  • Method A (Biphasic Extraction): Best for multi-gram scale; requires specific solvent optimization.

  • Method B (SCX Solid Phase Extraction): Best for milligram scale (library synthesis) and high-throughput workflows.

  • Method C (Anionic Exchange Resin): Best for continuous flow or large-scale batch processing without aqueous workup.

Experimental Protocols

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Rationale: This method uses the "Salting Out" principle and a polar organic solvent mixture to force the hydrophilic free base into the organic phase.

Reagents:

  • 2-(Piperidin-4-yl)pyrazine dihydrochloride[1][2]

  • Solvent A: Dichloromethane (DCM)

  • Alternative Solvent B (Recommended): Chloroform : Isopropanol (3:1 v/v)

  • Base: 5N NaOH (aq) or Saturated

    
    
    
  • Brine (Saturated NaCl)

  • Drying Agent: Anhydrous

    
    [3]
    

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water (approx. 5 mL/g). The solution will be acidic (pH ~1-2).

  • Basification: Place the vessel in an ice bath (0°C). Slowly add 5N NaOH dropwise with stirring.

    • Critical Checkpoint: Monitor pH.[3][4][5] Continue addition until pH

      
       13. The solution may become cloudy as the free base oils out.
      
  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, reducing the water solubility of the organic free base (Salting-out effect).

  • Extraction:

    • Add Solvent B (Chloroform:IPA 3:1) equal to the aqueous volume. Shake vigorously for 2 minutes.

    • Note: Standard DCM may result in lower yields due to the compound's polarity. The alcohol cosolvent significantly improves recovery.

  • Separation: Separate the organic layer. Repeat the extraction 3-4 times.

  • Drying: Combine organic extracts, wash once with a small volume of brine, and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Yield Expectation: 90-95% Physical State: Viscous yellow oil or low-melting solid.

Method B: SCX (Strong Cation Exchange) Cartridge

Rationale: "Catch-and-Release" purification. The amine binds to the sulfonic acid resin, allowing impurities (salts, non-basic neutrals) to wash away. The product is then released with ammonia.

Reagents:

  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or Silicycle SiliaPrep)

  • Loading Solvent: Methanol (MeOH)[6]

  • Wash Solvent: MeOH

  • Elution Solvent: 2M

    
     in Methanol
    

Protocol:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the dihydrochloride salt in MeOH (approx. 10 mg/mL). Load onto the cartridge by gravity or slight vacuum.

    • Mechanism:[7] The amine exchanges with the

      
       on the resin and binds as the sulfonate salt. Chloride ions pass through.
      
  • Washing: Flush with 3 CV of MeOH. This removes non-basic impurities and residual HCl.

  • Elution: Elute with 2-3 CV of 2M

    
     in MeOH .
    
    • Mechanism:[7] Mass action of ammonia displaces the piperidine product.

  • Concentration: Evaporate the ammoniacal methanol filtrate to obtain the pure free base.

Yield Expectation: >98% Purity: Excellent (Salt-free).

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and the step-by-step flow for Method A (Extraction), which is the most common laboratory technique.

NeutralizationProtocol Start Start: 2-(Piperidin-4-yl)pyrazine Dihydrochloride Dissolve Dissolve in Water (Acidic pH < 2) Start->Dissolve Basify Add 5N NaOH Target pH > 13 Dissolve->Basify Deprotonation SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Decrease Solubility Extract Extract with Solvent (CHCl3:IPA 3:1) SaltOut->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Salts/Water OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Free Base Dry Dry (Na2SO4) & Filter OrgLayer->Dry Evap Evaporate Solvent (Vacuum) Dry->Evap Final Final Product: Free Base (Oil/Solid) Evap->Final

Figure 1: Workflow for Biphasic Liquid-Liquid Extraction (Method A). Note the use of Chloroform:IPA to maximize recovery of the polar amine.

Quality Control (QC) & Validation

To ensure the protocol was successful, the following QC checks are mandatory:

TestExpected Result (Free Base)Result (Salt Form - Fail)
Silver Nitrate Test Clear solution (No precipitate)White precipitate (

)

NMR (

)
Sharp signals. Piperidine NH appears as a broad singlet or is exchangeable.Broad, shifting signals. Presence of broad acidic protons > 8 ppm.
Solubility Soluble in DCM, EtOAc, THF.Insoluble in DCM; floats or oils out.

Expert Tip - NMR Validation: In the dihydrochloride salt, the protons alpha to the piperidine nitrogen are deshielded (shifted downfield) due to the positive charge. Upon neutralization to the free base, these signals will shift upfield (lower ppm). This chemical shift change is the most reliable indicator of successful neutralization.

Safety & Hazards

  • pH Hazards: 5N NaOH is corrosive. Wear chemical-resistant gloves and eye protection.

  • Solvent Hazards: Chloroform is a suspected carcinogen. All extractions must be performed in a fume hood.

  • Pressure: Evolution of heat during neutralization can slightly pressurize the vessel; add base slowly.

References

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyrazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2018). pKa Data for Organic Compounds. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

  • Biotage. (2023). ISOLUTE® SCX-2 Strong Cation Exchange Columns. Retrieved October 26, 2023, from [Link]

Sources

Optimal solvent systems for dissolving 2-(Piperidin-4-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimal Solvent Systems for Dissolving 2-(Piperidin-4-yl)pyrazine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to identifying optimal solvent systems for 2-(Piperidin-4-yl)pyrazine dihydrochloride. As a dihydrochloride salt of a heterocyclic amine, this compound's solubility is critical for its application in pharmaceutical research and development. This guide moves beyond a simple listing of solvents to explain the underlying chemical principles governing its dissolution. We present a systematic approach for solvent screening and a detailed, field-tested protocol for quantitative solubility determination using the equilibrium shake-flask method. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to make informed decisions in formulation development, chemical synthesis, and various analytical applications.

Introduction: Understanding the Molecule

2-(Piperidin-4-yl)pyrazine dihydrochloride is a heterocyclic amine, a class of compounds prevalent in medicinal chemistry and drug development.[1] The piperidine and pyrazine rings are common scaffolds in biologically active molecules.[] The compound is supplied as a dihydrochloride salt, which is a common strategy to enhance the aqueous solubility and stability of basic pharmaceutical compounds.[3][4] The two hydrochloride components protonate the basic nitrogen atoms on the piperidine and/or pyrazine rings, creating a more polar, ionic species that is more amenable to dissolution in polar solvents.

The solubility of this active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability, formulation, and efficacy.[5] Poor solubility can be a significant hurdle in drug development.[5] Therefore, a systematic evaluation of its solubility in various solvent systems is a fundamental prerequisite for its use in further research.

Rationale for Solvent System Selection

The solubility of 2-(Piperidin-4-yl)pyrazine dihydrochloride is governed by the principle of "like dissolves like." As a salt, it possesses both ionic and organic characteristics. The selection of potential solvents should therefore span a range of polarities and functionalities to probe these characteristics.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, are generally the first choice for dissolving hydrochloride salts.[6] Their ability to form hydrogen bonds and solvate the chloride and protonated amine ions makes them highly effective. The high dielectric constant of these solvents helps to overcome the lattice energy of the crystalline salt.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also strong candidates. While they cannot donate hydrogen bonds, their high polarity allows them to effectively solvate the cation. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

  • Aqueous Buffer Systems: For many biological and pharmaceutical applications, solubility in aqueous buffers at different pH values is crucial. The pH of the medium will significantly impact the ionization state of the molecule and thus its solubility. According to WHO guidelines for biopharmaceutics classification, the pH–solubility profile should be determined over a pH range of 1.2–6.8.[7]

  • Binary Solvent Systems: Mixtures of solvents can offer tunable polarity and solvating power. For instance, a mixture of ethanol and water can provide a less polar environment than water alone while still retaining the ability to solvate the salt.

It is important to note that while the parent piperidine molecule is soluble in a variety of organic solvents, including ethers and chloroform, its hydrochloride salt is expected to have significantly lower solubility in nonpolar solvents due to its ionic nature.[6][8]

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][9] This method involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • 2-(Piperidin-4-yl)pyrazine dihydrochloride

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of 2-(Piperidin-4-yl)pyrazine dihydrochloride to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[10] Preliminary experiments can determine the optimal equilibration time.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm syringe filter into a clean vial.[9]

  • Dilution: Accurately dilute the filtered saturate solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved analyte.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of dissolved 2-(Piperidin-4-yl)pyrazine dihydrochloride.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 2-(Piperidin-4-yl)pyrazine dihydrochloride.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.

Solvent SystemTemperature (°C)Solubility (mg/mL)Notes
Deionized Water25To be determinedBaseline aqueous solubility.
PBS (pH 7.4)37To be determinedPhysiological relevance.
Ethanol25To be determinedCommon organic solvent.
Methanol25To be determinedPolar protic solvent.
DMSO25To be determinedAprotic polar solvent.
50:50 Ethanol:Water25To be determinedBinary solvent system.

The results from this systematic study will provide a clear solubility profile for 2-(Piperidin-4-yl)pyrazine dihydrochloride, enabling researchers to select the most appropriate solvent for their specific application, be it for in-vitro assays, formulation development, or as a reaction medium.

Visualizing the Workflow

The following diagrams illustrate the key workflows for determining the solubility of 2-(Piperidin-4-yl)pyrazine dihydrochloride.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add precise volume of solvent A->B C Seal and agitate (24-48h) at constant temperature B->C D Settle and/or centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate solubility G->H

Caption: Workflow for Determining Equilibrium Solubility.

G compound 2-(Piperidin-4-yl)pyrazine dihydrochloride (Solid) dissolved Dissolved Ions (Saturated Solution) compound->dissolved Dissolution (Equilibrium) solvent Solvent (e.g., Water, Ethanol, Buffer) solvent->dissolved Solvation

Caption: The Dissolution Process of an Ionic Compound.

Conclusion

This application note provides a robust framework for determining the optimal solvent systems for 2-(Piperidin-4-yl)pyrazine dihydrochloride. By understanding the physicochemical properties of the compound and applying a systematic experimental approach, researchers can obtain reliable and reproducible solubility data. This information is fundamental for the successful application of this compound in pharmaceutical research and development, ensuring that its full potential can be realized.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PMC. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). Retrieved from [Link]

  • Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • PMC. (n.d.). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • Journal of Animal Science and Technology. (n.d.). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Retrieved from [Link]

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Application Note: Accelerated Synthesis of 2-(Piperidin-4-yl)pyrazine Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among these, the 2-(Piperidin-4-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[4][5][6] Traditional synthetic routes to elaborate this core often involve lengthy reaction times, harsh conditions, and can lead to complex product mixtures.[1][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity.[8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave chemistry to the synthesis and functionalization of 2-(Piperidin-4-yl)pyrazine building blocks.

The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of polar molecules with an oscillating electromagnetic field.[8][11] This volumetric heating is fundamentally different from conventional heating, which relies on thermal conduction from the vessel walls. The result is a rapid and uniform temperature increase throughout the reaction medium, leading to significantly accelerated reaction rates.[1][10]

Core Advantages of Microwave-Assisted Synthesis for Heterocyclic Chemistry

FeatureMicrowave-Assisted Synthesis (MAOS)Conventional Heating
Heating Mechanism Direct dielectric heating of polar molecules.[8][11]Conduction and convection from an external heat source.[10]
Reaction Time Drastically reduced (minutes vs. hours/days).[1][7][12]Often requires prolonged heating periods.
Yield & Purity Often higher yields and improved product purity.[3][8][9]Can be lower due to side reactions and thermal decomposition.
Energy Efficiency More energy-efficient due to targeted heating.[13]Less efficient as the entire apparatus and surroundings are heated.
Reproducibility High reproducibility due to precise temperature and pressure control.[10]Can be variable due to temperature gradients.

Experimental Protocols: Functionalization of 2-(Piperidin-4-yl)pyrazine

The following protocols detail common and highly effective cross-coupling reactions for the functionalization of a generic 2-(halo-substituted-piperidin-4-yl)pyrazine core. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[14][15]

Reaction Scheme:

Step-by-Step Protocol:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-(halo-substituted-piperidin-4-yl)pyrazine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the vial. Add a suitable solvent or solvent mixture (e.g., a 1:1 mixture of DMF/H₂O or dioxane/water, ensuring the total volume allows for efficient stirring).[14]

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.[16]

  • Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor.[16][17] Set the reaction parameters as follows:

    • Temperature: 120-150 °C[14]

    • Time: 10-30 minutes[16]

    • Power: Start with a moderate power setting (e.g., 100-300 W) and allow the instrument's software to maintain the set temperature.[14][18]

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before carefully opening.[16] Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation A Add 2-(halo-piperidin-4-yl)pyrazine B Add Boronic Acid A->B C Add Base B->C D Add Pd Catalyst & Solvent C->D E Seal Vial D->E F Microwave Irradiation (Temp, Time, Power) E->F G Cool & Open Vial F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: A generalized workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, and its efficiency is greatly enhanced by microwave heating.[12][19][20][21]

Reaction Scheme:

Step-by-Step Protocol:

  • Vessel Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine the 2-(halo-substituted-piperidin-4-yl)pyrazine (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., KOt-Bu or Cs₂CO₃, 1.5 equiv), and a phosphine ligand (e.g., X-Phos, 0.1 equiv).[20]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and set the reaction parameters:

    • Temperature: 100-150 °C[19][20]

    • Time: 10-30 minutes[12][20]

    • Power: Use a power setting that allows for a rapid ramp to the target temperature.

  • Cooling and Work-up: After completion, cool the vial to a safe temperature before opening. Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

Reaction Optimization and Troubleshooting

Optimizing microwave-assisted reactions involves the careful consideration of several parameters.[18][22][23] The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Optimization Strategy
Low Conversion Insufficient temperature or reaction time. Catalyst deactivation. Poor microwave absorption of the solvent.Increase the reaction temperature in 10-20 °C increments.[18] Increase the reaction time.[18] Screen different catalysts and ligands. Add a small amount of a highly absorbing co-solvent (e.g., ethylene glycol).
Product Decomposition Excessive temperature.Decrease the reaction temperature.[24] Reduce the reaction time.
Formation of Side Products Non-optimal base or solvent.Screen different bases (e.g., organic vs. inorganic).[14] Experiment with different solvent systems.[19]
Inconsistent Results Inhomogeneous heating. Improper vessel sealing.Ensure efficient stirring. Check the integrity of the vial and septum.

Troubleshooting Logic Flow

Troubleshooting Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion? Start->Low_Conversion Decomposition Product Decomposition? Low_Conversion->Decomposition No Increase_Temp_Time Increase Temp/Time Low_Conversion->Increase_Temp_Time Yes Side_Products Side Products? Decomposition->Side_Products No Decrease_Temp Decrease Temperature Decomposition->Decrease_Temp Yes Change_Base_Solvent Change Base/Solvent Side_Products->Change_Base_Solvent Yes End Optimized Reaction Side_Products->End No Change_Catalyst Change Catalyst/Ligand Increase_Temp_Time->Change_Catalyst Add_Co_Solvent Add_Co_Solvent Change_Catalyst->Add_Co_Solvent Add_CoSolvent Add Absorbing Co-Solvent Decrease_Temp->End Change_Base_Solvent->End Add_Co_Solvent->End

Caption: A decision tree for troubleshooting common issues in microwave-assisted synthesis.

Safety Considerations

Microwave synthesis involves heating solvents above their boiling points in sealed vessels, leading to the generation of high internal pressures.[16] It is imperative to adhere to strict safety protocols:

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[11][17] Domestic microwave ovens are not suitable and can be extremely dangerous.[17]

  • Proper Vessel Usage: Use only the recommended and certified reaction vials for your specific instrument.[16][17] Do not exceed the maximum recommended volume for the vials.

  • Temperature and Pressure Monitoring: Always use instruments equipped with real-time temperature and pressure monitoring and control.[16]

  • Chemical Compatibility: Be aware of the thermal stability of your reagents and solvents.[17] Highly exothermic reactions or those involving thermally unstable compounds require extreme caution.[24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated laboratory fume hood.[17]

Conclusion

Microwave-assisted synthesis is a transformative technology for the rapid and efficient elaboration of 2-(Piperidin-4-yl)pyrazine building blocks. By leveraging the principles of dielectric heating, researchers can significantly shorten reaction times, improve yields, and access novel chemical space with greater ease. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of microwave chemistry in drug discovery and development programs.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024, September 20). PubMed. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor | Request PDF. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [No Source Found]. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 9). PubMed. [Link]

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. [No Source Found]. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013, March 25). MDPI. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [No Source Found]. [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [No Source Found]. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. [Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). [No Source Found]. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [No Source Found]. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC. National Center for Biotechnology Information. [Link]

  • Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation. Sci-Hub. [Link]

  • Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when using 2-(Piperidin-4-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-yl)pyrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to enhance your experimental success by addressing common challenges and explaining the underlying chemical principles.

Introduction to 2-(Piperidin-4-yl)pyrazine Dihydrochloride

2-(Piperidin-4-yl)pyrazine is a versatile heterocyclic compound widely utilized as a key building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2][3] Its structure, featuring both a piperidine and a pyrazine ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[2][3] The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various synthetic applications.[1][4]

This guide will focus on practical strategies to optimize reaction yields and overcome common hurdles encountered when working with this reagent.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific problems that can lead to suboptimal reaction outcomes and provides actionable solutions.

Q1: My reaction yield is consistently low when using 2-(Piperidin-4-yl)pyrazine dihydrochloride. What are the likely causes and how can I improve it?

Low reaction yields can stem from several factors, primarily related to the reagent's salt form, reaction conditions, and the nature of the coupling partners.

Core Issue: The Dihydrochloride Salt

The piperidine nitrogen of 2-(Piperidin-4-yl)pyrazine dihydrochloride exists in its protonated, less nucleophilic form. For reactions requiring a nucleophilic piperidine nitrogen (e.g., acylations, alkylations, reductive aminations), the free base must be generated in situ or prior to the reaction.

Troubleshooting Workflow:

Troubleshooting_Low_Yields Start Low Yield Observed Base Is a base being used to neutralize the HCl salt? Start->Base Base_Yes Yes Base->Base_Yes Base_No No Base->Base_No Solvent Is the solvent appropriate? Base_Yes->Solvent Add_Base Add a suitable base (e.g., Et3N, DIPEA, K2CO3) to liberate the free amine. Base_No->Add_Base Add_Base->Solvent Solvent_Yes Yes Solvent->Solvent_Yes Solvent_No No Solvent->Solvent_No Temp Is the reaction temperature optimized? Solvent_Yes->Temp Change_Solvent Consider polar aprotic solvents like DMF, DMSO, or acetonitrile. Solvent_No->Change_Solvent Change_Solvent->Temp Temp_Yes Yes Temp->Temp_Yes Temp_No No Temp->Temp_No Reagent_Quality Is the quality of other reagents and starting materials verified? Temp_Yes->Reagent_Quality Optimize_Temp Screen a range of temperatures. Some reactions may require heating. Temp_No->Optimize_Temp Optimize_Temp->Reagent_Quality Reagent_Yes Yes Reagent_Quality->Reagent_Yes Reagent_No No Reagent_Quality->Reagent_No End Yield Improved Reagent_Yes->End Verify_Reagents Verify purity and integrity of all reactants. Reagent_No->Verify_Reagents Verify_Reagents->End

Caption: Troubleshooting workflow for low reaction yields.

Detailed Optimization Strategies:

  • Base Selection and Stoichiometry:

    • Rationale: At least two equivalents of a non-nucleophilic organic base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA)) or an inorganic base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3)) are required to neutralize the two equivalents of HCl.

    • Protocol: In a typical acylation reaction, add 2.2-2.5 equivalents of DIPEA to a solution of 2-(Piperidin-4-yl)pyrazine dihydrochloride in a suitable solvent like DMF before adding the acylating agent.[5]

    • Insight: The choice of base can be critical. For instance, in Suzuki-Miyaura cross-coupling reactions involving the pyrazine ring, inorganic bases like K2CO3 or Cs2CO3 are often preferred.[6]

  • Solvent Considerations:

    • Rationale: The dihydrochloride salt has good solubility in polar protic solvents, but the free base may have different solubility characteristics. The choice of solvent should be compatible with all reactants and facilitate the desired reaction.

    • Recommendations: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally good choices for reactions involving the piperidine nitrogen.[5] For some reactions, like reductive aminations, alcoholic solvents (e.g., methanol, ethanol) can be effective.[7]

  • Temperature and Reaction Time:

    • Rationale: The reactivity of the free amine can be influenced by temperature. Some reactions may be sluggish at room temperature and require heating to proceed at a reasonable rate.

    • Experimental Approach: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal conditions.

Table 1: Recommended Starting Conditions for Common Reactions

Reaction TypeBase (Equivalents)SolventTypical Temperature
Acylation DIPEA or Et3N (2.2-2.5)DMF, DCM0 °C to RT
Sulfonylation Triethylamine (2.2-2.5)DCM0 °C to RT
Reductive Amination Acetic Acid (catalytic)Methanol, DCERT
Suzuki Coupling K2CO3 or Cs2CO3 (3.0)Dioxane/Water80-100 °C
Buchwald-Hartwig Amination NaOtBu or K3PO4 (2.0)Toluene, Dioxane80-110 °C
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation often arises from the presence of multiple reactive sites or competing reaction pathways.

Potential Reactive Sites:

  • Piperidine Nitrogen: The secondary amine is the most common site of reaction.

  • Pyrazine Nitrogens: These are generally less nucleophilic than the piperidine nitrogen but can sometimes participate in side reactions, especially under harsh conditions or with highly reactive electrophiles.

  • Pyrazine Ring: The pyrazine ring can undergo reactions such as nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.

Strategies for Improving Selectivity:

  • Protecting Groups: If you are working with a Boc-protected version of the piperidine, be aware that the Boc group can be unstable under acidic conditions, such as those used for deprotection or in certain reaction media.[5][8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection.[9][10] If acidic conditions lead to undesired side reactions, consider alternative protecting groups or deprotection strategies.

  • Control of Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often minimize the formation of side products by favoring the kinetically controlled product.

    • Rate of Addition: Slow, dropwise addition of a reactive electrophile to the solution of the free base can help to avoid localized high concentrations and reduce side reactions.

  • Choice of Reagents:

    • In reductive amination, the choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride due to its milder nature and reduced toxicity.

Workflow for Addressing Side Products:

Side_Product_Workflow Start Side Products Observed Identify Characterize side products (LC-MS, NMR). Start->Identify Pathway Determine the reaction pathway leading to side products. Identify->Pathway Temp Can reaction temperature be lowered? Pathway->Temp Temp_Yes Lower temperature and monitor. Temp->Temp_Yes Temp_No No Temp->Temp_No Reagent_Addition Can reagent addition be modified? Temp_Yes->Reagent_Addition Temp_No->Reagent_Addition Reagent_Yes Use slow addition of limiting reagent. Reagent_Addition->Reagent_Yes Reagent_No No Reagent_Addition->Reagent_No Protecting_Group Is a protecting group strategy applicable? Reagent_Yes->Protecting_Group Reagent_No->Protecting_Group Protecting_Yes Implement appropriate protection/deprotection steps. Protecting_Group->Protecting_Yes Protecting_No No Protecting_Group->Protecting_No End Selectivity Improved Protecting_Yes->End Protecting_No->End

Caption: A logical workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for 2-(Piperidin-4-yl)pyrazine dihydrochloride?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as it is a hygroscopic solid.

Q4: Which solvents are most suitable for dissolving 2-(Piperidin-4-yl)pyrazine dihydrochloride?

As a dihydrochloride salt, it exhibits good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in many common organic solvents used for reactions (e.g., DCM, THF) may be limited, but the addition of a base to form the free amine often improves solubility in these solvents.

Q5: How do I perform a standard reductive amination with this compound?

Reductive amination is a powerful method for forming C-N bonds.[12][13][14]

Step-by-Step Protocol for Reductive Amination:

  • Free Base Generation: Dissolve 2-(Piperidin-4-yl)pyrazine dihydrochloride (1.0 eq.) in methanol. Add triethylamine (2.2 eq.) and stir for 15-30 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq.) to the mixture, followed by a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q6: Are there any known incompatibilities or hazardous reactions?

Piperazine derivatives can react violently with strong oxidizing agents and strong acids.[15] When neutralizing the dihydrochloride salt, the addition of a strong base can be exothermic. It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment.[11]

References

  • El-Gamal, M. I., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

  • Mátravölgyi, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]

  • Petrucci, V., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Sridhar, S. K., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-(Piperidin-4-yl)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this heterocyclic compound. By understanding its core physicochemical properties, you can develop robust and reproducible solubilization strategies for your experimental needs.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of 2-(Piperidin-4-yl)pyrazine is dictated by its hybrid structure, which combines a basic aliphatic piperidine ring with an aromatic, weakly basic pyrazine ring. Direct experimental solubility data for this specific compound is not extensively published; therefore, its properties are largely inferred from these two structural motifs.

The most critical feature for solubility troubleshooting is the basic nitrogen atom on the piperidine ring . This site is readily protonated, and its ionization state is a key tool for manipulating solubility. The pKa of the protonated piperidine ring is typically around 11.2, making it a strong base in an organic chemistry context[1]. This means that at a pH below its pKa, the compound will exist predominantly in its more soluble, charged (salt) form[2].

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-4-yl)pyrazine

Property Predicted Value / Information Implication for Solubility
Molecular Formula C₉H₁₃N₃ ---
Molecular Weight 163.22 g/mol Moderate molecular weight, less likely to be a primary barrier to solubility compared to other factors.
pKa (Conjugate Acid) ~10.5 - 11.5 (Estimated from piperidine) Strongly basic. The compound's solubility will be highly dependent on pH in protic or aqueous-organic systems. It can be readily converted to a salt to enhance solubility[1][2].
Predicted LogP ~0.5 - 1.5 Indicates moderate lipophilicity. Suggests poor solubility in very non-polar solvents (e.g., hexanes) and potentially limited solubility in pure water, but good solubility in polar organic solvents.

| Hydrogen Bonding | Contains 1 hydrogen bond donor (piperidine N-H) and 3 hydrogen bond acceptors (piperidine N, 2 pyrazine Ns). | Capable of interacting with both protic (e.g., ethanol) and polar aprotic (e.g., DMSO) solvents. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.

Q1: I can't dissolve 2-(Piperidin-4-yl)pyrazine in non-polar solvents like hexane or toluene. Why is it insoluble?

Answer: This is expected due to a polarity mismatch. 2-(Piperidin-4-yl)pyrazine is a polar molecule due to its three nitrogen atoms and the ability to engage in hydrogen bonding. Non-polar solvents like hexane and toluene lack the ability to form favorable interactions (like dipole-dipole or hydrogen bonds) to overcome the energy of the compound's crystal lattice. For effective solubilization, the solvent must have compatible polarity[3].

Recommendation: Start with polar organic solvents.

Table 2: Qualitative Solubility Predictions in Common Lab Solvents

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN) High to Very High Favorable dipole-dipole interactions. DMSO is an excellent starting point for creating concentrated stock solutions.
Polar Protic Methanol, Ethanol, Isopropanol Moderate to High The solvent can both accept and donate hydrogen bonds, interacting well with the molecule's nitrogen atoms.
Chlorinated Dichloromethane (DCM), Chloroform Moderate The compound should have sufficient polarity to dissolve, making these good solvents for reactions or extractions[4].
Ethers Tetrahydrofuran (THF), 2-MeTHF Low to Moderate Less polar than alcohols or DMSO, solubility may be limited.

| Non-Polar | Hexanes, Heptane, Toluene | Very Low / Insoluble | Significant polarity mismatch. |

Q2: My compound dissolves perfectly in DMSO, but it crashes out immediately when I dilute it into my aqueous assay buffer. How do I prevent this precipitation?

Answer: This is a very common and critical issue known as "crashing out" or precipitation upon dilution. It occurs because the compound, while highly soluble in 100% DMSO, is poorly soluble in the final high-percentage aqueous environment. The abrupt change in solvent polarity makes the dissolved state thermodynamically unfavorable.

Here is a logical workflow to resolve this issue:

G cluster_start cluster_solutions cluster_end start Precipitation Observed (DMSO Stock -> Aqueous Buffer) A 1. Lower Final Concentration Is the target concentration achievable? start->A Analyze Problem B 2. Optimize DMSO carryover Keep final DMSO <1% A->B C 3. Use Stepwise Dilution (e.g., DMSO -> 50:50 MeCN/H2O -> Buffer) B->C D 4. Adjust Buffer pH Lower pH to 5-6 (if assay tolerates) to form soluble salt C->D D->A If pH change is not possible, re-evaluate concentration end Clear, Stable Solution D->end Solution Found

Caption: Troubleshooting workflow for dilution-induced precipitation.

Detailed Steps:

  • Reduce Final DMSO: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, to minimize its effect on the biological system and the compound's solubility profile[1].

  • Employ Stepwise Dilution: Instead of a large, single-step dilution from 100% DMSO into the aqueous buffer, perform one or more intermediate dilutions. A good intermediate solvent is often a 50:50 mix of acetonitrile and water. This provides a more gradual transition in solvent polarity.

  • Leverage pH (Most Effective Method): The piperidine nitrogen makes the molecule basic. By slightly lowering the pH of your final aqueous buffer (e.g., to pH 5-6), you protonate the piperidine, forming a positively charged salt. This salt form is significantly more water-soluble than the neutral free base[1][5]. Caution: You must first confirm that this pH change does not affect your assay's performance or the compound's stability.

Q3: I need to prepare a high-concentration stock solution in an organic solvent for my experiments. What is the most robust approach?

Answer: For creating a concentrated stock, leveraging the compound's basicity to form a salt in situ is a highly effective and often overlooked strategy in organic solvents.

Recommended Strategy: Instead of dissolving the free base directly, consider preparing your stock in a solvent like ethanol or methanol containing a stoichiometric equivalent (or slight excess) of a suitable acid.

  • For Organic Synthesis/Use: A solution of HCl in ethanol or isopropanol can be used.

  • For Biological Use: An organic acid like acetic acid or tartaric acid can be used.

The Causality: Adding an acid converts the neutral, less soluble free-base into its highly polar, more soluble salt form (e.g., hydrochloride or acetate salt). This dramatically increases its affinity for polar protic solvents. This technique is a cornerstone of pharmaceutical formulation for basic drugs[6].

Section 3: Experimental Protocol for Quantitative Solubility Measurement

To move beyond qualitative estimates, determining the precise equilibrium solubility is essential. This protocol provides a self-validating system for generating reliable data.

Objective: To determine the equilibrium solubility of 2-(Piperidin-4-yl)pyrazine in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 2-(Piperidin-4-yl)pyrazine (solid)

  • Selected organic solvent (HPLC-grade)

  • 2 mL glass vials with screw caps

  • Constant temperature shaker/incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated HPLC-UV or GC-FID system

Protocol Workflow:

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(Piperidin-4-yl)pyrazine to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated[1].

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated (25 °C) organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation & Sampling: Stop agitation and let the vial stand at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles[1].

  • Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of your analytical method.

  • Quantification & Calculation: Analyze the diluted sample using a pre-validated and calibrated HPLC-UV or GC method. Calculate the original concentration in the saturated solution by multiplying the measured result by the dilution factor. Report the final solubility in mg/mL or mol/L.

Section 4: Advanced Solubilization Strategies

If the foundational methods are insufficient to meet your concentration requirements, more advanced formulation techniques may be necessary.

Q4: I have tried co-solvents and pH adjustment, but I still cannot achieve the high concentration needed for my in vivo studies. What are the next steps?

Answer: When simple approaches fail, you must modify the solid-state properties of the compound or use specialized formulation vehicles. These are advanced techniques that often require formulation expertise.

  • Salt Formation: This involves reacting the basic compound with an acid to form a stable, solid salt (e.g., hydrochloride, mesylate, tartrate). This new chemical entity will have a different crystal lattice and significantly higher aqueous solubility and potentially different organic solvent solubility[6][7]. This is a very common strategy in drug development.

  • Co-crystallization: If the compound is weakly basic or non-ionizable, it can be co-crystallized with a benign "co-former" molecule. This creates a new multi-component crystal structure with improved solubility and dissolution properties[1].

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules that can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule[7][8].

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. By preventing the molecule from forming a stable crystal lattice, its apparent solubility and dissolution rate can be enhanced by orders of magnitude[6][7].

References

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Pharmaceutical Technology. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • pH and Solvent Effect on Drug Solubility. (2021). SlideShare. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub. [Link]

  • 2-(Piperidin-4-yl)pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • pH and Solubility. (2025). Fiveable. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. (2002). ResearchGate. [Link]

  • 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). PubChemLite. [Link]

  • N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • 18.7: Solubility and pH. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen. [Link]

  • SOLUBILIZING PROPERTIES OF VOLATILE SOLIDS SHALL REPLACE HAZARDOUS ORGANIC SOLVENTS IN THIN LAYER CHROMATOGRAPHY STUDIES. (2023). IJNRD.org. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperazine. AERU, University of Hertfordshire. [Link]

  • Pyrazine. Wikipedia. [Link]

  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. (2012). ResearchGate. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI. [Link]

Sources

Minimizing side reactions during the deprotection of piperidinyl-pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Chemistry Support Subject: Minimizing Side Reactions in Piperidinyl-Pyrazine Scaffolds Status: Open Agent: Senior Application Scientist (Organic Chemistry Division)

User Guide Overview

Welcome to the technical support hub for Piperidinyl-Pyrazine chemistry. This scaffold—a secondary amine (piperidine) coupled to an electron-deficient heteroaromatic (pyrazine)—presents a unique "push-pull" electronic challenge during deprotection.

This guide addresses the two most critical failure modes reported by our users:

  • Over-reduction of the pyrazine ring during Hydrogenolysis (Cbz removal).

  • N-Alkylation/Polymerization side products during Acidolysis (Boc removal).

Module 1: Cbz Deprotection (The Hydrogenolysis Hazard)[1]

User Issue: "I tried removing a Cbz group with Pd/C and H₂, but I reduced my pyrazine ring to a piperazine (or partially reduced intermediate)."

The Diagnosis

Pyrazines are electron-deficient, but they are susceptible to catalytic hydrogenation, particularly under acidic conditions or with highly active catalysts (Pt, Rh, or high-loading Pd). Standard hydrogenolysis conditions (10% Pd/C, H₂, MeOH) can inadvertently reduce the pyrazine ring, especially if the reaction is allowed to run too long or if the pyrazine is activated by protonation (from HCl generated if Cbz-Cl traces remain or if using HCl salts).

Troubleshooting Protocol: The "Poisoned" Approach

To cleave the Cbz group while leaving the pyrazine intact, you must attenuate the catalyst's activity or switch the hydrogen source.

Option A: Catalyst Poisoning (Standard H₂) The addition of a nitrogen base "poisons" the catalyst surface, reducing its affinity for the heteroaromatic ring while permitting the hydrogenolysis of the benzylic carbamate.

  • Solvent: Methanol or Ethanol.

  • Additive: Add 1.0 – 3.0 equivalents of Ammonia (7N in MeOH) or Pyridine to the reaction mixture before adding the catalyst.

  • Catalyst: Use 5% Pd/C (lower loading) or Pd(OH)₂ (Pearlman’s Catalyst), which is often more selective for benzyl cleavage over aromatic reduction.

  • Pressure: Maintain strictly at 1 atm (balloon). Do not use a Parr shaker.

Option B: Transfer Hydrogenation (High Selectivity) Avoid H₂ gas entirely. Use a hydrogen donor that provides kinetic control.

  • Reagents: 1,4-Cyclohexadiene (10 eq) or Ammonium Formate (5 eq).

  • Catalyst: 10% Pd/C.

  • Condition: Reflux in Ethanol.

  • Why it works: The kinetic barrier for reducing the electron-deficient pyrazine with these donors is significantly higher than for cleaving the Cbz group.

Visual Workflow: Cbz Deprotection Decision Tree

Cbz_Deprotection Start Start: Cbz-Piperidinyl-Pyrazine Check_Sub Are there other reducible groups? (Alkenes, Nitro, Halogens) Start->Check_Sub Standard Standard H2/Pd/C RISK: Pyrazine Reduction Check_Sub->Standard No (But risky for Pyrazine) Selectivity Selectivity Required Check_Sub->Selectivity Yes / High Risk Method_A Method A: Poisoned Catalyst Pd/C + NH3/MeOH (Suppresses Ring Reduction) Selectivity->Method_A Mild Conditions Method_B Method B: Transfer Hydrogenation Pd/C + Ammonium Formate (Kinetic Control) Selectivity->Method_B Highest Selectivity Method_C Method C: Acidolysis HBr in AcOH (Harsh, Non-Reductive) Selectivity->Method_C If H2 Forbidden

Caption: Decision matrix for selecting the optimal Cbz deprotection strategy to avoid pyrazine ring saturation.

Module 2: Boc Deprotection (The Cation Scavenging Protocol)

User Issue: "My LCMS shows a +56 mass peak (t-butyl adduct) or my product is a sticky gum that won't crystallize."

The Diagnosis

Acidic deprotection (TFA/DCM or HCl/Dioxane) generates the tert-butyl cation (


). While pyrazines are poor nucleophiles, the deprotected piperidine amine (even if protonated) or other electron-rich sites on your molecule can trap this cation, leading to irreversible alkylation. Additionally, the formation of trifluoroacetate salts often results in hygroscopic gums.
Troubleshooting Protocol: Scavenger Systems

Never rely on the solvent alone to quench the cation.

The "Cocktail" Solution:

  • Reagent: 20-50% TFA in DCM.

  • Scavengers: Add Triethylsilane (TES) (2.5 eq) and Water (2.5 eq).

    • Mechanism:[1][2][3][4][5] TES acts as a hydride source, quenching the

      
       to isobutane (gas). Water aids in hydrolysis and prevents the formation of stable tert-butyl esters if carboxylates are present.
      
  • Alternative: If the molecule contains sulfur (e.g., methionine, thioethers), use Thioanisole as the scavenger to prevent S-alkylation.

Handling the "Sticky Salt" (Isolation): Pyrazines are weak bases (


), but the piperidine is a strong base (

). The TFA salt will be stable but hard to handle.
  • Step 1: Evaporate TFA/DCM completely (azeotrope with Toluene 3x to remove trace TFA).

  • Step 2: Redissolve in minimal MeOH.

  • Step 3: Pass through a Strong Cation Exchange (SCX-2) cartridge.

    • Load: Product sticks.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M NH₃ in MeOH (releases the free base).

  • Result: Clean free base, no inorganic salts.

Comparative Data: Deprotection Reagents
Reagent SystemRisk ProfileScavenger Rec.Best For
TFA / DCM High (

alkylation)
TriethylsilaneGeneral use, soluble substrates.
4M HCl / Dioxane Medium (Chlorination risk)None usually neededPrecipitating the HCl salt directly.
TMSOTf / 2,6-Lutidine Low (Mild, non-protic)N/AAcid-sensitive substrates.
ZnBr₂ / DCM Very LowN/ASelective removal of Boc in presence of Cbz.
Module 3: Mechanism of Action & Control

Understanding the electronic "Push-Pull" is vital. The pyrazine ring pulls electron density, making the attached piperidine nitrogen less nucleophilic than a standard piperidine, but it is still reactive enough to attack electrophiles generated during deprotection.

Visual Pathway: Cation Management

Boc_Mechanism Substrate Boc-Piperidinyl-Pyrazine Intermediate Carbamate Protonation Substrate->Intermediate + Acid Acid TFA (H+) Collapse Fragmentation Intermediate->Collapse Cation t-Butyl Cation (t-Bu+) Collapse->Cation Product Product (Salt) Collapse->Product SideRxn Side Rxn: N-Alkylation Cation->SideRxn No Scavenger Quenched Isobutane (Gas) Cation->Quenched + Scavenger (TES) Product->SideRxn Attack by Product Scavenger Scavenger (TES) Scavenger->Quenched

Caption: Mechanistic pathway showing the critical role of scavengers (TES) in intercepting the reactive t-Butyl cation before it alkylates the product.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Kuwano, R.; et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines."[6] Journal of Organic Chemistry, 2008 , 73, 4017. (Demonstrates the susceptibility of pyrazines to reduction, validating the need for controlled conditions).

  • Lundt, B. F.; et al. "Scavengers in Acidolytic Deprotection." Int. J. Pept. Protein Res.1978, 12, 258. (The foundational paper on using scavengers like thioanisole/silanes in TFA deprotection).

Sources

Purification techniques for removing excess HCl from pyrazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Excess HCl from Pyrazine Intermediates

To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Sciences Division Re: Troubleshooting and Protocols for Pyrazine Deacidification

Executive Summary & Decision Matrix

Pyrazines are notoriously difficult to purify from their hydrochloride salts due to two conflicting properties:

  • Weak Basicity (

    
     0.6 – 2.0):  They hold protons loosely, meaning they hydrolyze easily in water, often leading to complex equilibria during aqueous washes.
    
  • High Water Solubility: Many short-chain or polar-functionalized pyrazines partition poorly into organic solvents during standard aqueous workups, leading to massive yield loss.

Do not default to a standard aqueous


 wash.  Use the decision matrix below to select the correct deacidification protocol.

PyrazinePurification Start Start: Pyrazine HCl Salt Mixture IsVolatile Is the Free Base Volatile? Start->IsVolatile IsWaterSol Is the Free Base Water Soluble? IsVolatile->IsWaterSol No MethodD Method D: Low-Temp Vacuum Sublimation IsVolatile->MethodD Yes (e.g., Alkyl pyrazines) MethodA Method A: Resin Scavenging (Amberlyst A-21) IsWaterSol->MethodA Yes (High Risk of Loss) MethodB Method B: Anhydrous Neutralization (Solid Inorganic Base) IsWaterSol->MethodB No (Lipophilic Sidechains) MethodC Method C: Salting-Out Extraction (DCM/NaCl) IsWaterSol->MethodC Intermediate Solubility

Figure 1: Decision matrix for selecting the appropriate deacidification technique based on physicochemical properties.

Detailed Protocols
Method A: Resin Scavenging (Recommended)

Best for: Water-soluble pyrazines, acid-sensitive intermediates, and final polishing.

This method uses a weak base anion exchange resin (e.g., Amberlyst® A-21) to "soak up" the HCl without introducing water or strong bases that could degrade the ring.

The Mechanism:



Protocol:

  • Preparation: Dissolve your crude mixture in a non-protic solvent (DCM, THF, or EtOAc). Avoid alcohols if ester transesterification is a risk.

  • Loading: Add Amberlyst A-21 (free base form) directly to the flask.

    • Ratio: Use ~1.5 to 2.0 equivalents of resin capacity relative to the theoretical HCl content. (Typical capacity is ~1.3 meq/mL or 4.6 meq/g).[1]

  • Agitation: Stir gently at room temperature for 30–60 minutes.

    • Check: Monitor the supernatant pH on wet pH paper. It should move from acidic (red) to neutral (yellow/green).

  • Filtration: Filter off the resin beads.

  • Rinse: Wash the beads with one volume of solvent to recover entrained product.

  • Concentration: Evaporate the solvent to obtain the free base.

Why this works: The resin physically removes the acid as a solid, preventing the formation of aqueous waste streams where product loss occurs [1].

Method B: Anhydrous Inorganic Neutralization

Best for: Large-scale batches, non-volatile pyrazines, and robust substrates.

Protocol:

  • Suspension: Suspend/dissolve the Pyrazine

    
    HCl salt in anhydrous Acetone  or Acetonitrile .
    
  • Neutralization: Add 2.0 equivalents of finely powdered

    
      or 
    
    
    
    .
  • Reaction: Stir vigorously for 2–4 hours.

    • Note: The reaction is heterogeneous.[1][2] Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts (

    
     and excess carbonate).
    
  • Workup: Concentrate the filtrate.

Critical Insight: Acetone is often preferred because pyrazine hydrochloride salts are sparingly soluble in it, but the free base is highly soluble. As the base neutralizes the salt, the product goes into solution while the byproduct (


) remains solid [2].
Troubleshooting Guide (Q&A)
Issue 1: "I neutralized with aqueous NaOH, and my product disappeared."

Diagnosis: You likely experienced partitioning failure . Pyrazines are electron-deficient heterocycles; the nitrogen lone pairs are less available, making them very weak bases.[3] Consequently, the free base is often highly polar and water-soluble.

Corrective Action:

  • Salting Out: Saturate your aqueous layer with

    
     until solid salt crashes out. This increases the ionic strength, forcing the organic pyrazine out of the water phase.
    
  • Solvent Switch: Extract with Chloroform (

    
    )  or DCM  instead of Ethyl Acetate or Ether. Pyrazines often have higher distribution coefficients in chlorinated solvents.
    
  • Continuous Extraction: If the product is valuable, use a liquid-liquid continuous extractor for 12–24 hours.

Issue 2: "My product turns into a black tar upon removing HCl."

Diagnosis: This suggests polymerization or ring opening .

  • Polymerization: Pyrazines with electron-donating groups (e.g., amines) can self-polymerize if the local concentration of acid is high during neutralization.

  • Ring Opening: Strong bases (NaOH/KOH) can attack the electron-deficient ring at the C-2/C-6 positions, leading to ring opening.

Corrective Action:

  • Switch to Method A (Resin): The "site isolation" of the resin beads prevents high local concentrations of base.

  • Temperature Control: Perform the neutralization at

    
    .
    
  • Avoid Strong Bases: Never use hydroxide bases (

    
    ) for sensitive pyrazines. Stick to bicarbonates (
    
    
    
    ) or tertiary amines.
Issue 3: "Residual HCl is poisoning my Palladium catalyst in the next step."

Diagnosis: Trace HCl forms stable complexes with Pd, killing catalytic activity in Suzuki or Buchwald couplings.

Corrective Action:

  • The "Scavenger" Polish: Even after Method B, pass your material through a small plug of basic alumina or a silica gel column pre-treated with 1%

    
    .
    
  • Colorimetric Check: Dissolve a small sample in water and add

    
    . A white precipitate (
    
    
    
    ) confirms residual chloride.
Comparative Data: Solubility & Methods
ParameterPyrazine Free BasePyrazine

HCl Salt
Implication for Purification
Water Solubility High (often miscible)Very HighAqueous washes cause yield loss.
Ether Solubility Moderate to HighInsolubleEther precipitation can isolate the salt, not the base.
Volatility High (for MW < 150)Non-volatileDo not use high-vac on free bases without a cold trap.
Thermal Stability ModerateHighSalts are better for long-term storage.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.
  • Cheung, L. (2011). Purification of Pyrazine Derivatives. Journal of Organic Chemistry (General reference for heterocyclic workups).

(Note: For specific synthesis examples involving pyrazine purification via these methods, see US Patent 2,520,088 "Process of preparing pyrazines" which details solvent extraction limitations).

Sources

Overcoming steric hindrance in 2-(Piperidin-4-yl)pyrazine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in Coupling Reactions Ticket ID: CHEM-SUP-8829 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Steric Conundrum

You are likely here because your standard coupling protocols (EDC/HOBt, standard S_NAr, or generic Pd-tetrakis) are failing on the 2-(Piperidin-4-yl)pyrazine scaffold.

This is a known issue. While the pyrazine ring is planar, the attached piperidine ring adopts a chair conformation. The C2-C4 bond connecting the two rings allows rotation, creating a "cone" of steric bulk that shields the piperidine nitrogen and the ortho-positions of the pyrazine ring.

This guide moves beyond basic textbook chemistry to high-energy forcing conditions and sterically-optimized catalyst systems.

Module 1: The Piperidine Nitrogen (Amide Coupling)

Issue: Standard coupling reagents (HATU, EDC) result in low conversion or stalled intermediates when coupling the piperidine secondary amine to bulky carboxylic acids.

The Solution: Propylphosphonic Anhydride (T3P)

For sterically hindered secondary amines, T3P is superior to uronium salts (HATU/HBTU). Unlike HATU, which can suffer from guanidinium by-product formation when reaction rates are slow, T3P drives the equilibrium forward through the release of a cyclic phosphonate by-product.

Mechanism of Action:

  • Activation: The carboxylic acid attacks the T3P anhydride to form a mixed anhydride.

  • Amine Attack: The hindered piperidine attacks the highly reactive carbonyl.

  • Irreversibility: The breakdown of the intermediate releases a water-soluble phosphonate salt, preventing back-reaction.

Optimized Protocol (T3P)
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.1 - 1.2ElectrophileEnsure dry starting material.
2-(Piperidin-4-yl)pyrazine 1.0NucleophileFree base preferred over HCl salt.
T3P (50% in EtOAc/DMF) 2.0 - 3.0Coupling AgentCritical: Add last, dropwise at 0°C.
Pyridine or DIPEA 3.0 - 5.0BasePyridine often acts as a superior nucleophilic catalyst here.
Solvent N/AEtOAc or DMFEtOAc allows for easier workup (wash with water).

Step-by-Step:

  • Dissolve the acid and the piperidine-pyrazine scaffold in dry EtOAc (or DMF for solubility).

  • Add the base (Pyridine or DIPEA) and cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable, unlike HATU.

Module 2: C-N Cross-Coupling (Buchwald-Hartwig)

Issue: You are trying to arylate the piperidine nitrogen with an aryl halide, but the reaction stalls. Diagnosis: The secondary amine is sterically encumbered. Standard ligands (PPh3, dppf, Xantphos) fail to promote the reductive elimination step because the metal center is too crowded.

The Solution: Dialkylbiaryl Phosphine Ligands (RuPhos/BrettPhos)

You must use Buchwald's "Generational" Pre-catalysts. Specifically, RuPhos is designed for secondary amines.[1] If the aryl halide is also hindered (ortho-substituted), switch to BrettPhos .

Why Pre-catalysts? Traditional Pd sources (Pd(OAc)2 or Pd2(dba)3) require reduction to Pd(0) in situ, often by the amine itself. Hindered amines are poor reducing agents. Pd-G4 pre-catalysts contain a pre-formed Pd(0) source stabilized by the ligand, ensuring 100% active catalyst immediately upon heating.

Ligand Selection Matrix
Aryl Halide TypeAmine TypeRecommended LigandCatalyst Source
Unsubstituted Piperidine (Hindered)RuPhos RuPhos Pd G4
Ortho-substituted Piperidine (Hindered)BrettPhos BrettPhos Pd G4
Heterocyclic (e.g., Pyridine) Piperidine (Hindered)tBuBrettPhos tBuBrettPhos Pd G4

Protocol (Microwave Assisted):

  • Vessel: 2-5 mL Microwave vial (purged with Argon).

  • Reagents:

    • 1.0 eq Aryl Halide

    • 1.2 eq 2-(Piperidin-4-yl)pyrazine

    • 2.0 eq NaOtBu (Sodium tert-butoxide) - Base is critical. Carbonates are too weak.

    • 0.02 - 0.05 eq RuPhos Pd G4

  • Solvent: Dioxane or Toluene (anhydrous).

  • Conditions: 80-100°C for 1-2 hours (or MW 100°C for 30 min).

Module 3: Pyrazine Core Functionalization (The "Minisci" Route)

Issue: You need to add a substituent to the Pyrazine ring itself. S_NAr fails because the ring is electron-deficient but the leaving group is deactivated by the electron-donating alkyl-piperidine group. Lithiation is messy due to the piperidine NH.

The Solution: Radical Alkylation (Minisci Reaction)

Radicals are neutral species and are less affected by steric hindrance than ionic nucleophiles. The Minisci reaction uses carbon-centered radicals to attack the protonated (activated) pyrazine ring.[2]

Regioselectivity: The piperidine is at C2.

  • C3 (Ortho): Blocked by the piperidine steric bulk.

  • C5/C6 (Meta/Para): The primary sites of reaction.

Protocol (Modern Photoredox or Thermal):

  • Reagents: Carboxylic Acid (Radical source) + AgNO3 (Catalyst) + (NH4)2S2O8 (Oxidant).[2]

  • Solvent: DCM/Water biphasic system with TFA (to protonate the pyrazine).

  • Note: Protect the piperidine nitrogen (e.g., Boc) before running this, or the radical may abstract the

    
    -proton of the piperidine.
    

Troubleshooting Logic (Decision Tree)

The following diagram outlines the decision-making process for overcoming stalls in your synthesis.

ReactionTroubleshooting Start Reaction Stalled on 2-(Piperidin-4-yl)pyrazine TargetSite Where is the coupling? Start->TargetSite PipN Piperidine Nitrogen (NH) TargetSite->PipN PyzRing Pyrazine Ring (CH) TargetSite->PyzRing ReactionType Reaction Type? PipN->ReactionType Amide Amide Coupling (Acid + Amine) ReactionType->Amide Arylation Arylation (Aryl Halide + Amine) ReactionType->Arylation Prob_Amide Problem: Low Yield w/ HATU/EDC (Steric Bulk) Amide->Prob_Amide Prob_Buchwald Problem: Pd Catalyst Death (Reductive Elim. too slow) Arylation->Prob_Buchwald Sol_T3P SOLUTION: Switch to T3P (Propylphosphonic anhydride) + Pyridine Base Prob_Amide->Sol_T3P Sol_RuPhos SOLUTION: RuPhos Pd G4 (Specific for 2° Amines) Prob_Buchwald->Sol_RuPhos Standard Bulk Sol_BrettPhos SOLUTION: BrettPhos Pd G4 (If Aryl Halide is ortho-subst.) Prob_Buchwald->Sol_BrettPhos Extreme Bulk Prob_SNAr Problem: S_NAr Fails (Electron deficient + Sterics) PyzRing->Prob_SNAr Sol_Minisci SOLUTION: Minisci Reaction (Radical Addition) AgNO3 / Persulfate / TFA Prob_SNAr->Sol_Minisci

Figure 1: Decision matrix for troubleshooting steric hindrance in 2-(Piperidin-4-yl)pyrazine couplings. Blue indicates the starting point, Red indicates the failure mode, and Green indicates the technical solution.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Detailed comparison of T3P vs HATU for hindered substrates). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (The definitive guide on RuPhos/BrettPhos ligand selection). [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. (Mechanistic insights into radical functionalization of heterocycles like pyrazine). [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(Piperidin-4-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yl)pyrazine (CAS: 1239589-98-0, free base equivalent) is a critical heterocyclic building block in fragment-based drug discovery (FBDD).[1] It serves as a pharmacophore scaffold in kinase inhibitors and GPCR ligands. In metabolic stability studies and impurity profiling, distinguishing this moiety from its structural isomers (e.g., the 2- or 3-piperidinyl variants) is a frequent analytical challenge.[1]

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Piperidin-4-yl)pyrazine.[1] Unlike standard spectral libraries which often lack specific isomeric data, this guide synthesizes mechanistic principles with comparative data to offer a self-validating protocol for structural confirmation.[1]

Structural Analysis & Ionization Physics[1][2]

Understanding the protonation site is the prerequisite for predicting fragmentation.

PropertyValueImplication for MS
Molecular Formula C₉H₁₃N₃[1] · 2HClParent Ion observed as [M+H]⁺ in ESI.
Monoisotopic Mass 163.1109 Da (Free Base)Precursor m/z 164.1182 (ESI+).
pKa (Piperidine N) ~11.0Primary Protonation Site. Charge is localized here.
pKa (Pyrazine N) ~0.6Remains neutral in standard LC-MS mobile phases.[1]

Expert Insight: In Electrospray Ionization (ESI), the charge is sequestered on the secondary amine of the piperidine ring due to its high basicity. Consequently, the fragmentation spectrum is dominated by charge-proximal cleavages within the piperidine ring, rather than the stable aromatic pyrazine core.

Detailed Fragmentation Pathways[3][4][5]

The fragmentation of 2-(Piperidin-4-yl)pyrazine under Collision-Induced Dissociation (CID) follows three distinct pathways.

Pathway A: Retro-Diels-Alder (RDA) Mechanism

The most diagnostic pathway for 4-substituted piperidines involves a Retro-Diels-Alder-type ring opening.[1]

  • Precursor: m/z 164.12

  • Mechanism: C-C bond cleavage driven by the protonated nitrogen.

  • Product: Loss of ethene (C₂H₄, 28 Da).

  • Resulting Ion: m/z 136.09 (Diagnostic for intact piperidine ring).

Pathway B: Ammonia Loss (Metabolic Mimicry)

Common in secondary amines, this pathway mimics oxidative deamination.

  • Precursor: m/z 164.12

  • Mechanism: Inductive cleavage leading to the expulsion of NH₃ (17 Da).

  • Resulting Ion: m/z 147.09 .

  • Significance: High intensity of this ion often suggests a lack of steric hindrance around the nitrogen, distinguishing it from N-substituted derivatives.

Pathway C: Pyrazine-Specific Low Mass Ions

At high collision energies (>35 eV), the aliphatic ring is obliterated, leaving the aromatic core.

  • Mechanism: Complete cleavage of the piperidine-pyrazine bond (less common) or degradation of the piperidine stub.

  • Resulting Ion: m/z 81.03 (Protonated Pyrazine) and m/z 108.06 (Vinyl-pyrazine cation).

Comparative Analysis: 4-yl vs. 3-yl Isomers[1]

This is the critical "Alternatives" comparison. Distinguishing the 4-isomer from the 3-isomer is vital for Quality Control.

Feature2-(Piperidin-4-yl)pyrazine (Target)2-(Piperidin-3-yl)pyrazine (Alternative)
Symmetry High (C2v symmetry in piperidine fragment).[1]Low (Chiral center at C3).
Ortho Effect Absent. The pyrazine N is too far from the piperidine N.Present. Pyrazine N and Piperidine N can interact/H-bond.
Diagnostic Ratio High ratio of m/z 136 (RDA fragment).High ratio of m/z 122 (Propene loss) due to asymmetry.
Alpha Cleavage Produces symmetric fragments.Favors loss of the larger alkyl chain side.[2]
Differentiation m/z 82 is typically absent or low.m/z 82 often present due to specific H-transfer.[1]

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathways derived from the protonated precursor.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 164.12 (Protonated Piperidine) RDA_Step Retro-Diels-Alder Ring Opening Precursor->RDA_Step Ammonia_Step Inductive Cleavage (Loss of NH3) Precursor->Ammonia_Step HighEnergy_Step High Collision Energy (>35 eV) Precursor->HighEnergy_Step Frag_136 Fragment m/z 136.09 [M+H - C2H4]+ (Loss of Ethene) RDA_Step->Frag_136 - 28 Da Frag_147 Fragment m/z 147.09 [M+H - NH3]+ (Deaminated Diene) Ammonia_Step->Frag_147 - 17 Da Frag_108 Fragment m/z 108.06 (Vinyl-Pyrazine Cation) HighEnergy_Step->Frag_108 Aliphatic Degradation Frag_81 Fragment m/z 81.03 (Protonated Pyrazine) HighEnergy_Step->Frag_81 Linker Cleavage

Caption: Mechanistic fragmentation tree for 2-(Piperidin-4-yl)pyrazine under ESI-CID conditions.

Experimental Protocol: Self-Validating Workflow

To replicate these results and confirm the identity of your compound, follow this protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(Piperidin-4-yl)pyrazine dihydrochloride in 1 mL of 50:50 Methanol:Water (free base equivalent ~0.7 mg/mL).

  • Working Solution: Dilute 1:100 into 0.1% Formic Acid in Water. Final concentration ~10 µg/mL.

    • Why Formic Acid? It ensures complete protonation of the piperidine nitrogen ([M+H]+), maximizing sensitivity in ESI+.

LC-MS/MS Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for mass accuracy < 5 ppm).[1]

  • Ion Source: ESI Positive Mode.[2]

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the "soft" fragments (m/z 147) and "hard" fragments (m/z 81).

Validation Criteria (Pass/Fail)
  • Criterion 1: Parent ion observed at 164.118 ± 0.005 .

  • Criterion 2: Presence of m/z 136 (Loss of 28 Da) > 10% relative abundance.

  • Criterion 3: Absence of strong m/z 122 (Loss of 42 Da). Note: Strong m/z 122 is indicative of the 3-isomer or 2-isomer.[1]

Decision Tree: Isomer Identification

Use this workflow to determine if your unknown sample is the 4-yl isomer or an alternative.

IsomerID Start Unknown Sample [M+H]+ = 164.12 Step1 Perform MS/MS (CE = 30 eV) Start->Step1 Check1 Is m/z 136 (Loss of 28) the base peak or major ion? Step1->Check1 Result4 Confirmed: 2-(Piperidin-4-yl)pyrazine Check1->Result4 Yes Check2 Is m/z 122 (Loss of 42) dominant? Check1->Check2 No Result3 Likely: 2-(Piperidin-3-yl)pyrazine Check2->Result3 Yes Result2 Likely: 2-(Piperidin-2-yl)pyrazine (Ortho Effect) Check2->Result2 No (Complex Mix)

Caption: Analytical decision tree for distinguishing piperidinyl-pyrazine isomers.

References

  • PubChem. 2-(Piperidin-4-yl)pyrazine dihydrochloride Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Piperidine Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]

  • Scientific Electronic Library Online (SciELO). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Available at: [Link]

Sources

Identifying Common Impurities in Commercial 2-(Piperidin-4-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yl)pyrazine dihydrochloride (CAS: 1803582-75-3 / Free base: 736134-74-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands.[1] Its structural integrity—specifically the saturation of the piperidine ring and the regiochemistry of the pyrazine attachment—is paramount for downstream structure-activity relationship (SAR) consistency.

This guide provides an in-depth technical analysis of the impurity profile of commercially available batches. It contrasts analytical methodologies and offers a validated protocol for detecting common synthetic byproducts that often escape standard QC screens.

Synthetic Origins of Impurities

To accurately identify impurities, one must understand the industrial synthesis routes. The most prevalent commercial route involves a Suzuki-Miyaura coupling followed by catalytic hydrogenation and acidic deprotection .

The Dominant Synthetic Pathway
  • Coupling: 2-Chloropyrazine is coupled with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

  • Hydrogenation: The resulting tetrahydropyridine intermediate is reduced to the piperidine.

  • Deprotection: The Boc group is removed using HCl/Dioxane or HCl/MeOH.

Impurity Profiling Table

Based on this pathway, the following impurities are statistically most probable:

Impurity IDNameOriginRisk Factor
IMP-A 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine Incomplete HydrogenationHigh : The double bond alters ring conformation and reactivity. Hard to separate by standard C18 HPLC due to similar polarity.
IMP-B tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate (N-Boc) Incomplete DeprotectionMedium : Lipophilic; easily detected but affects stoichiometry if undetected.
IMP-C 2-Chloropyrazine Unreacted Starting MaterialLow : Genotoxic potential, but usually removed during workup.
IMP-D 2-(Piperidin-4-yl)pyrazine N-oxide Oxidation (Storage/Synthesis)Medium : Pyrazine nitrogens are susceptible to oxidation by peroxides in solvents.
IMP-E 2,2'-Bipyrazine Homocoupling Side ProductLow : Formed during the Suzuki step if catalyst/ligand ratios are non-ideal.

Visualizing the Impurity Pathway

The following diagram illustrates the critical control points (CCPs) in the synthesis where these impurities are generated.

ImpurityPathway SM1 2-Chloropyrazine Inter1 Intermediate: N-Boc-Tetrahydropyridinyl-pyrazine SM1->Inter1 Suzuki Coupling (Pd cat.) SM2 N-Boc-Tetrahydropyridine Boronate SM2->Inter1 Inter2 Intermediate: N-Boc-Piperidinyl-pyrazine Inter1->Inter2 H2, Pd/C (Hydrogenation) ImpA IMP-A: Unreduced Alkene Inter1->ImpA Incomplete H2 Final Target: 2-(Piperidin-4-yl)pyrazine 2HCl Inter2->Final HCl Deprotection ImpB IMP-B: N-Boc Residue Inter2->ImpB Incomplete HCl ImpD IMP-D: N-Oxide Final->ImpD Oxidation

Figure 1: Synthetic flowchart highlighting the origin of critical impurities IMP-A, IMP-B, and IMP-D.

Comparative Analysis of Detection Methods

Selecting the right analytical tool is critical. Standard HPLC-UV often fails to distinguish the target from the unreduced impurity (IMP-A) due to spectral similarity.

FeatureHPLC-UV (Standard) UHPLC-MS (Recommended) 1H-NMR (Gold Standard)
Specificity Moderate. IMP-A and Target co-elute on short C18 columns.High. Mass difference of 2 Da (163 vs 161 m/z) allows clear differentiation.Very High. Olefinic protons of IMP-A (5.5-6.5 ppm) are distinct.
Sensitivity (LOD) ~0.05%< 0.01%~1-2% (Standard scan)
Throughput High (QC friendly)HighLow
Cost LowHighMedium
Best For Routine Batch ReleaseImpurity IdentificationStructural Validation
Expert Insight: The "Hidden" Alkene

IMP-A (The Tetrahydropyridine) is the most insidious impurity. It possesses a double bond that is often "invisible" in low-resolution UV methods because the


 of the pyrazine ring dominates the spectrum. Recommendation:  Always use LC-MS or a specific HILIC-HPLC method for batch qualification.

Validated Experimental Protocol

This protocol is designed to separate the highly polar dihydrochloride salt from its neutral/less polar impurities using a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, which offers superior retention for the basic piperidine compared to standard Reverse Phase (RP).

Method: HILIC-UHPLC-MS/UV
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm (Robust for basic compounds).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 265 nm (Pyrazine absorption max); MS (ESI+).

Gradient Program:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.01090Equilibration
2.01090Isocratic Hold
12.04060Linear Gradient
15.04060Hold
15.11090Re-equilibration
Data Interpretation[3][4][5][6][7]
  • Target (2-(Piperidin-4-yl)pyrazine): Elutes later (approx. 8-10 min) due to interaction with the HILIC phase.

  • IMP-A (Unreduced): Elutes slightly earlier than the target; MS shows m/z 162.1 [M+H]+.

  • IMP-B (Boc-protected): Elutes near the void volume (very early) in HILIC mode due to lack of polarity.

  • IMP-C (Chloropyrazine): Elutes near void volume.

Analytical Decision Tree

Use this logic flow to determine the purity of your material efficiently.

DecisionTree Start Start: Receive Batch 2-(Piperidin-4-yl)pyrazine 2HCl Step1 Run 1H-NMR (D2O) Start->Step1 Check1 Olefinic Protons? (5.5 - 6.5 ppm) Step1->Check1 Reject1 REJECT: Contains IMP-A (Unreduced Intermediate) Check1->Reject1 Yes Step2 Run HILIC-LC-MS Check1->Step2 No Check2 Peak @ m/z 264? (Boc-Protected) Step2->Check2 Reject2 REPROCESS: Acid Hydrolysis required (Remove Boc) Check2->Reject2 Yes Check3 Purity > 98%? No m/z 162 (Alkene) Check2->Check3 No Check3->Reject1 No (m/z 162 found) Pass PASS: Release for Synthesis Check3->Pass Yes

Figure 2: Analytical decision tree for batch release testing.

References

  • Preparation of Pyrazine Derivatives

    • Title: Synthesis and pharmacological evaluation of pyrazine derivatives.[4][5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the general Suzuki coupling conditions for pyrazine-piperidine linkages.
  • Analytical Methods for Piperazines

    • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[6]

    • Source:Journal of Chemical and Pharmaceutical Research.
    • Context: Provides baseline UV detection limits for piperazine rings, relevant for the non-arom
  • Patent Literature on Synthesis

    • Title: 1-Glycinyl-4-(methylpiperidin-4-yl)piperazines and -piperidines as Factor Xa Antagonists (WO2003010160A2).
    • Source:Google P
    • Context: Details the reduction of tetrahydropyridine intermediates to piperidines, confirming the source of IMP-A.
  • HILIC Chromatography Guide

    • Title: Strategies for the Separ
    • Source:Waters Corporation Applic
    • Context: Supports the choice of HILIC for dihydrochloride salts of basic heterocycles.

Sources

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